molecular formula C19H30N2O6 B4005430 1-[4-(3-Ethoxyphenoxy)butyl]-4-methylpiperazine;oxalic acid

1-[4-(3-Ethoxyphenoxy)butyl]-4-methylpiperazine;oxalic acid

Cat. No.: B4005430
M. Wt: 382.5 g/mol
InChI Key: ZOAKKYSINRGKBB-UHFFFAOYSA-N
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Description

1-[4-(3-Ethoxyphenoxy)butyl]-4-methylpiperazine;oxalic acid is a chemical compound that has garnered interest in various fields of scientific research

Scientific Research Applications

1-[4-(3-Ethoxyphenoxy)butyl]-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Ethoxyphenoxy)butyl]-4-methylpiperazine typically involves the reaction of 3-ethoxyphenol with 1,4-dibromobutane to form 4-(3-ethoxyphenoxy)butyl bromide. This intermediate is then reacted with 4-methylpiperazine to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Ethoxyphenoxy)butyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-[4-(3-Ethoxyphenoxy)butyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-[4-(3-Ethoxyphenoxy)butyl]morpholine
  • N-[4-(3-ethoxyphenoxy)butyl]-1,2-ethanediamine oxalate
  • 1-[4-(4-ethoxyphenoxy)butyl]-4-methylpiperidine oxalate

Uniqueness: 1-[4-(3-Ethoxyphenoxy)butyl]-4-methylpiperazine stands out due to its specific structural features, which confer unique reactivity and potential applications. Its combination of an ethoxyphenoxy group and a piperazine ring makes it a versatile compound for various chemical and biological studies.

This detailed article provides a comprehensive overview of 1-[4-(3-Ethoxyphenoxy)butyl]-4-methylpiperazine;oxalic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-(3-ethoxyphenoxy)butyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.C2H2O4/c1-3-20-16-7-6-8-17(15-16)21-14-5-4-9-19-12-10-18(2)11-13-19;3-1(4)2(5)6/h6-8,15H,3-5,9-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAKKYSINRGKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCCN2CCN(CC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(3-Ethoxyphenoxy)butyl]-4-methylpiperazine;oxalic acid
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1-[4-(3-Ethoxyphenoxy)butyl]-4-methylpiperazine;oxalic acid
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1-[4-(3-Ethoxyphenoxy)butyl]-4-methylpiperazine;oxalic acid
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